molecular formula C14H12FN B14154696 N-[1-(4-Fluorophenyl)ethylidene]benzenamine CAS No. 671-14-7

N-[1-(4-Fluorophenyl)ethylidene]benzenamine

Cat. No.: B14154696
CAS No.: 671-14-7
M. Wt: 213.25 g/mol
InChI Key: JWOCAGJLFPSCAZ-UHFFFAOYSA-N
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Description

N-Phenyl-1-(4-fluorophenyl)ethaneimine is an organic compound that features a phenyl group and a fluorophenyl group attached to an ethaneimine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Phenyl-1-(4-fluorophenyl)ethaneimine can be achieved through several methods. One common approach involves the reaction of 4-fluorophenethylamine with a phenyl-substituted ketone under reductive amination conditions. This process typically requires a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the imine bond.

Industrial Production Methods

In an industrial setting, the production of N-Phenyl-1-(4-fluorophenyl)ethaneimine may involve large-scale reductive amination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-Phenyl-1-(4-fluorophenyl)ethaneimine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl or fluorophenyl rings, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are frequently used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.

Major Products Formed

    Oxidation: Hydroxylated derivatives or oxides.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

N-Phenyl-1-(4-fluorophenyl)ethaneimine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for drug development.

    Industry: Utilized in the production of advanced materials with specific chemical properties.

Mechanism of Action

The mechanism by which N-Phenyl-1-(4-fluorophenyl)ethaneimine exerts its effects depends on its interaction with molecular targets. The compound may interact with enzymes or receptors, altering their activity and leading to various biological effects. The specific pathways involved can vary based on the context of its application, such as its role in medicinal chemistry or materials science.

Comparison with Similar Compounds

Similar Compounds

  • N-Phenyl-1-(4-chlorophenyl)ethaneimine
  • N-Phenyl-1-(4-bromophenyl)ethaneimine
  • N-Phenyl-1-(4-methylphenyl)ethaneimine

Uniqueness

N-Phenyl-1-(4-fluorophenyl)ethaneimine is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.

Properties

CAS No.

671-14-7

Molecular Formula

C14H12FN

Molecular Weight

213.25 g/mol

IUPAC Name

1-(4-fluorophenyl)-N-phenylethanimine

InChI

InChI=1S/C14H12FN/c1-11(12-7-9-13(15)10-8-12)16-14-5-3-2-4-6-14/h2-10H,1H3

InChI Key

JWOCAGJLFPSCAZ-UHFFFAOYSA-N

Canonical SMILES

CC(=NC1=CC=CC=C1)C2=CC=C(C=C2)F

Origin of Product

United States

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